molecular formula C19H21N3O2S2 B12142400 N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12142400
M. Wt: 387.5 g/mol
InChI Key: ZKDCNXSPUKLXIG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine and 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol. The key steps may involve:

    Acylation: Reacting 3,4-dimethylphenylamine with an acylating agent to form an intermediate.

    Thiol Addition: Introducing the thiol group from 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol to the intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to modify functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H21N3O2S2/c1-10-6-7-14(8-11(10)2)20-15(23)9-25-19-21-17-16(18(24)22(19)5)12(3)13(4)26-17/h6-8H,9H2,1-5H3,(H,20,23)

InChI Key

ZKDCNXSPUKLXIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C)C

Origin of Product

United States

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